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  • Product: 1-(Morpholin-4-yl)prop-2-yn-1-one
  • CAS: 72431-18-6

Core Science & Biosynthesis

Foundational

Chemical structure and properties of 1-(Morpholin-4-yl)prop-2-yn-1-one

An In-depth Technical Guide to 1-(Morpholin-4-yl)prop-2-yn-1-one: A Versatile Scaffold for Drug Discovery Executive Summary 1-(Morpholin-4-yl)prop-2-yn-1-one is a strategically designed chemical entity that combines two...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1-(Morpholin-4-yl)prop-2-yn-1-one: A Versatile Scaffold for Drug Discovery

Executive Summary

1-(Morpholin-4-yl)prop-2-yn-1-one is a strategically designed chemical entity that combines two moieties of profound importance in modern medicinal chemistry: the morpholine ring and a terminal alkyne. The morpholine heterocycle is a privileged structure, frequently incorporated into drug candidates to enhance physicochemical properties such as aqueous solubility, metabolic stability, and to improve their overall pharmacokinetic profile.[1][2][3] Concurrently, the terminal alkyne function serves as a versatile reactive handle, enabling a wide array of chemical transformations. It is particularly valuable for its role in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry," a cornerstone of bioconjugation, and as a precursor for developing targeted covalent inhibitors. This guide provides a comprehensive technical overview of 1-(Morpholin-4-yl)prop-2-yn-1-one, detailing its chemical structure, properties, synthesis, and reactivity, with a focus on its potential applications for researchers, scientists, and drug development professionals.

The Strategic Importance of Core Moieties in Medicinal Chemistry

The rational design of small molecule therapeutics often relies on the use of well-characterized structural motifs that impart favorable biological and physical properties. 1-(Morpholin-4-yl)prop-2-yn-1-one is an exemplar of this principle, leveraging the distinct advantages of its constituent parts.

The Morpholine Ring: A Pharmacokinetic Enhancer

The morpholine ring is a saturated heterocycle containing both an amine and an ether functional group.[4] This unique composition makes it a common building block in the synthesis of numerous commercial drugs, including the antibiotic Linezolid and the anticancer agent Gefitinib.[4][5] Its inclusion in a molecule is often a deliberate strategy to:

  • Improve Aqueous Solubility: The oxygen atom can act as a hydrogen bond acceptor, and the overall polarity of the ring can improve the solubility of otherwise lipophilic compounds, which is a critical factor for oral bioavailability and formulation.[6]

  • Modulate Basicity: The ether oxygen withdraws electron density from the nitrogen atom, rendering it less basic than comparable secondary amines like piperidine.[4] This attenuated basicity (pKa of morpholinium is ~8.5) can be crucial for optimizing interactions with biological targets and avoiding off-target effects associated with highly basic centers.

  • Enhance Metabolic Stability: The morpholine ring is generally resistant to metabolic degradation, providing a stable anchor point within a larger molecule.

  • Facilitate Blood-Brain Barrier (BBB) Permeation: The balanced hydrophilic and lipophilic character of the morpholine ring has been shown to be beneficial in designing drugs that target the central nervous system (CNS).[1]

The Terminal Alkyne: A Versatile Reactive Hub

The propargyl group (a three-carbon chain with a terminal alkyne) is a powerful tool in chemical biology and drug discovery. Its C≡C triple bond and acidic terminal proton provide access to a rich variety of chemical transformations:

  • Bioconjugation via "Click Chemistry": The terminal alkyne is one half of the bioorthogonal "click" reaction pair, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction is highly efficient, specific, and can be performed in complex biological media, making it ideal for labeling proteins, nucleic acids, and other biomolecules.

  • Covalent Inhibition: Alkynes can serve as "warheads" in the design of targeted covalent inhibitors. While relatively inert on their own, they can be activated by a target's active site residue (e.g., a cysteine thiol) to form a stable covalent bond, leading to irreversible inhibition.

  • Synthetic Elaboration: The alkyne is a key functional group in a multitude of carbon-carbon bond-forming reactions, such as Sonogashira, Glaser, and Cadiot-Chodkiewicz couplings, allowing for the rapid diversification of a lead compound.

The combination of these two powerful motifs in a single, compact molecule makes 1-(Morpholin-4-yl)prop-2-yn-1-one a highly valuable building block for the synthesis of compound libraries and a versatile probe for chemical biology research.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identity and properties is fundamental to its application.

Chemical Structure

The structure of 1-(Morpholin-4-yl)prop-2-yn-1-one consists of a morpholine ring N-acylated with a propioloyl group.

Caption: Chemical structure of 1-(Morpholin-4-yl)prop-2-yn-1-one.

Identifiers and Properties
Identifier Value Source
IUPAC Name 1-morpholin-4-ylprop-2-yn-1-one[7]
CAS Number 72431-18-6[7]
Molecular Formula C₇H₉NO₂[7]
Molecular Weight 139.15 g/mol [7]
Canonical SMILES C#CC(=O)N1CCOCC1[7]
InChIKey MWLRHVKMEDRDMI-UHFFFAOYSA-N[7]
Computed Property Value Source & Significance
XLogP3 -0.2[7] This negative value indicates a hydrophilic character, suggesting good potential for aqueous solubility.
Exact Mass 139.063328530 Da[7] Essential for high-resolution mass spectrometry analysis.
Hydrogen Bond Donor Count 0[7] The molecule lacks N-H or O-H bonds to donate hydrogen bonds.
Hydrogen Bond Acceptor Count 3[7] The two oxygen atoms and the nitrogen atom can act as hydrogen bond acceptors.
Rotatable Bond Count 1[7] The bond between the carbonyl carbon and the morpholine nitrogen allows for conformational flexibility.

Synthesis and Purification

Rationale for Synthetic Strategy

The structure of 1-(Morpholin-4-yl)prop-2-yn-1-one is a tertiary amide. The most direct and reliable method for its synthesis is the acylation of morpholine with propiolic acid or an activated derivative thereof. This approach is a cornerstone of organic synthesis due to its high efficiency and broad substrate scope. Using a coupling agent minimizes the formation of side products and allows the reaction to proceed under mild conditions, which is crucial for preserving the integrity of the terminal alkyne.

SynthesisWorkflow Reactants Morpholine + Propiolic Acid + Coupling Agent (e.g., HATU) + Base (e.g., DIPEA) Reaction Amide Coupling Reaction (Room Temperature, 4-12 h) Reactants->Reaction Solvent Inert Solvent (e.g., Dichloromethane or DMF) Solvent->Reaction Workup Aqueous Workup (Wash with mild acid, base, brine) Reaction->Workup Purification Purification (Silica Gel Chromatography) Workup->Purification Product 1-(Morpholin-4-yl)prop-2-yn-1-one (Characterize via NMR, MS, IR) Purification->Product

Caption: General workflow for the synthesis of 1-(Morpholin-4-yl)prop-2-yn-1-one.

Experimental Protocol: Amide Coupling

This protocol is a representative methodology based on standard laboratory procedures. Researchers should perform their own risk assessment and optimization.

  • Reagent Preparation: To a round-bottom flask under an inert atmosphere (N₂ or Argon), add propiolic acid (1.0 eq.). Dissolve it in a suitable anhydrous solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

  • Activation: Cool the solution to 0 °C in an ice bath. Add a peptide coupling agent such as HATU (1.1 eq.) or DCC (1.1 eq.) followed by a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA, 2.5 eq.). Stir the mixture for 15-20 minutes to allow for the formation of the activated ester.

  • Nucleophilic Addition: Add morpholine (1.2 eq.) dropwise to the activated mixture at 0 °C.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Workup: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with a mild aqueous acid (e.g., 1M HCl or saturated NH₄Cl) to remove excess base, followed by a mild aqueous base (e.g., saturated NaHCO₃) to remove unreacted acid, and finally with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel. Given the compound's polarity (XLogP3 -0.2[7]), an eluent system such as ethyl acetate/hexanes or dichloromethane/methanol is likely to provide good separation.

  • Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and IR spectroscopy.

Spectroscopic Characterization (Predicted)

As experimental spectra are not widely published, the following section provides a theoretical prediction of the key spectroscopic features based on the compound's structure. These predictions are invaluable for chemists synthesizing this molecule to confirm its identity.

Technique Predicted Features
¹H NMR δ ~ 3.6-3.8 ppm (triplet, 4H, -CH₂-O- protons of morpholine)δ ~ 3.4-3.6 ppm (triplet, 4H, -CH₂-N- protons of morpholine)δ ~ 3.0-3.2 ppm (singlet, 1H, acetylenic C-H proton)
¹³C NMR δ ~ 150-155 ppm (C=O, amide carbonyl)δ ~ 75-80 ppm (alkyne quaternary carbon)δ ~ 70-75 ppm (alkyne C-H carbon)δ ~ 66-68 ppm (-CH₂-O- carbons of morpholine)δ ~ 42-46 ppm (-CH₂-N- carbons of morpholine)
IR (cm⁻¹) ~3300-3250 (strong, sharp, C≡C-H stretch)~2120-2100 (weak, sharp, C≡C stretch)~1650-1630 (strong, C=O amide I band stretch)~1115 (strong, C-O-C stretch)
HRMS (ESI+) Expected m/z for [M+H]⁺: 140.0706Expected m/z for [M+Na]⁺: 162.0525

Note: Chemical shifts (δ) are highly dependent on the deuterated solvent used. The acetylenic proton shift can vary significantly due to changes in solvent polarity and hydrogen bonding.[8]

Chemical Reactivity and Applications in Drug Development

The true value of 1-(Morpholin-4-yl)prop-2-yn-1-one lies in the reactivity of its terminal alkyne, which opens a gateway to diverse applications.

Application in "Click Chemistry" for Bioconjugation

The CuAAC reaction is a robust method for covalently linking molecules in a specific and efficient manner. 1-(Morpholin-4-yl)prop-2-yn-1-one can be used to introduce the morpholine-alkyne cassette onto a biological target or to build libraries of compounds.

CuAAC_Workflow cluster_reactants Reactants cluster_catalyst Catalytic System Alkyne 1-(Morpholin-4-yl)prop-2-yn-1-one Reaction CuAAC Reaction (Aqueous/Organic Solvent) Alkyne->Reaction Azide Azide-functionalized Molecule (e.g., Protein, Drug Scaffold) Azide->Reaction Copper Copper(II) Source (e.g., CuSO₄) Copper->Reaction ReducingAgent Reducing Agent (e.g., Sodium Ascorbate) ReducingAgent->Reaction Product 1,4-Disubstituted Triazole Product (Stable Covalent Linkage) Reaction->Product

Caption: Workflow for a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Exemplary Protocol: CuAAC Ligation

  • Stock Solutions: Prepare stock solutions of 1-(Morpholin-4-yl)prop-2-yn-1-one (10 mM in DMSO), the azide-containing substrate (1 mM in a suitable buffer), copper(II) sulfate (50 mM in water), and a freshly prepared solution of sodium ascorbate (100 mM in water).

  • Reaction Setup: In a microcentrifuge tube, combine the azide substrate (1 eq.), the alkyne (1.5-5 eq.), and the buffer.

  • Initiation: Add copper(II) sulfate (0.1-0.5 eq.) followed immediately by sodium ascorbate (1-2 eq.). The sodium ascorbate reduces Cu(II) to the active Cu(I) catalyst in situ.

  • Incubation: Allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be gently agitated.

  • Analysis: The formation of the triazole product can be confirmed by LC-MS or gel electrophoresis (for protein substrates).

Potential as a Covalent Inhibitor Scaffold

The terminal alkyne can be utilized as a latent reactive group for covalent inhibition. While not a classical Michael acceptor, its proximity to a nucleophilic residue (e.g., Cys, Lys, Ser) in a protein's binding pocket can lead to covalent bond formation, often facilitated by the enzyme's catalytic machinery or specific binding orientation. This makes it a valuable starting point for activity-based protein profiling (ABPP) and the development of irreversible inhibitors.

Safety and Handling

No specific toxicology data for 1-(Morpholin-4-yl)prop-2-yn-1-one is publicly available. Therefore, it must be handled with the standard precautions for a novel chemical of unknown toxicity. Inferences can be drawn from related structures:

  • General Precautions: Handle only in a well-ventilated chemical fume hood.[9] Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[10] Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[9]

  • Hazards of Related Compounds: Acryloylmorpholine, a related α,β-unsaturated amide, is known to be harmful if swallowed, cause serious eye damage, and may cause an allergic skin reaction.[11] While this compound lacks the conjugated double bond, a cautious approach is warranted.

  • Incompatibilities: Avoid contact with strong oxidizing agents.[9]

  • Storage: Store in a tightly sealed container in a cool, dry place, protected from light.[9]

Conclusion and Future Outlook

1-(Morpholin-4-yl)prop-2-yn-1-one represents a highly valuable, yet underexplored, chemical tool. It elegantly merges the favorable pharmacokinetic properties of the morpholine ring with the synthetic and functional versatility of a terminal alkyne. Its potential applications span from the creation of diverse compound libraries via click chemistry to the development of sophisticated covalent probes for target identification and validation. Future research efforts should focus on exploring its utility in fragment-based drug discovery, synthesizing focused libraries for screening against various disease targets, and investigating its potential as a scaffold for novel covalent therapeutics. As the demand for innovative chemical tools in drug discovery continues to grow, the strategic design embodied by 1-(Morpholin-4-yl)prop-2-yn-1-one ensures its relevance and utility for the scientific community.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12840874, 1-(Morpholin-4-yl)prop-2-yn-1-one. Available at: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 225447, 1-(4-Morpholinyl)-1-propanone. Available at: [Link]

  • North Metal and Chemical Company. Safety Data Sheet: Morpholine. Available at: [Link]

  • Carl ROTH (n.d.). Safety Data Sheet: Morpholine. Available at: [Link]

  • NIST (n.d.). 1-Propanone, 2-methyl-1-[4-(methylthio)phenyl]-2-(4-morpholinyl)-. In NIST Chemistry WebBook. Available at: [Link]

  • Australian Industrial Chemicals Introduction Scheme (2023). Draft evaluation statement: Morpholine, 4-(1-oxo-2-propenyl)-. Available at: [Link]

  • Wikipedia (n.d.). Morpholine. Available at: [Link]

  • Basit, A., et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. Available at: [Link]

  • Tzara, A., et al. (2024). Biological activities of morpholine derivatives and molecular targets involved. Molecules. Available at: [Link]

  • SpectraBase (n.d.). 1-(Morpholin-4-yl)-2-(1-naphthyl)propenone. Available at: [Link]

  • de Oliveira, A. B., et al. (2023). A Mild and Sustainable Procedure for the Functionalization of Morpholin-2-Ones by Oxidative Imidation Reactions. Molecules. Available at: [Link]

  • Al-Suwaidan, I. A., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. Scientific Reports. Available at: [Link]

  • Chemos GmbH & Co.KG (n.d.). Safety Data Sheet: 4-(1-oxo-2-propenyl)-morpholine. Available at: [Link]

  • Baklanov, M. A., et al. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry. Available at: [Link]

  • Sharma, S., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Organic Letters. Available at: [Link]

  • Naim, M. J., et al. (2015). A review on pharmacological profile of Morpholine derivatives. International Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

  • Newman, D. J., & Cragg, G. M. (2020). The Role of Natural Product Chemistry in Drug Discovery: Two Decades of Progress and Perspectives. Journal of Natural Products. Available at: [Link]

  • ResearchGate (n.d.). Morpholine MNR spectra δ 1 H (above) and δ 13 C (below) spectra. Available at: [Link]

  • Chemistry Stack Exchange (2017). Prop-2-yn-1-ol NMR spectrum differences. Available at: [Link]

Sources

Exploratory

Thermodynamic stability of 1-(Morpholin-4-yl)prop-2-yn-1-one in aqueous solution

Topic: Thermodynamic Stability of 1-(Morpholin-4-yl)prop-2-yn-1-one in Aqueous Solution Content Type: Technical Whitepaper / Application Guide Audience: Medicinal Chemists, Chemical Biologists, and Formulation Scientists...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Thermodynamic Stability of 1-(Morpholin-4-yl)prop-2-yn-1-one in Aqueous Solution Content Type: Technical Whitepaper / Application Guide Audience: Medicinal Chemists, Chemical Biologists, and Formulation Scientists[1]

Executive Summary

1-(Morpholin-4-yl)prop-2-yn-1-one (also known as


-propiolylmorpholine) represents a class of alkynamide covalent warheads  increasingly utilized in Targeted Covalent Inhibitors (TCIs).[1] While these scaffolds are designed to possess high electrophilicity toward thiols (e.g., cysteine residues), their utility relies on a delicate balance: they must remain kinetically stable  in aqueous physiological buffers (pH 7.4) while maintaining thermodynamic potential  for nucleophilic attack.[1]

This guide details the stability profile of this compound, distinguishing between its thermodynamic instability (propensity to hydrolyze) and its kinetic metastability (shelf-life and assay duration stability). It provides actionable protocols for validating warhead integrity during drug development.[1]

Physicochemical Identity & Structural Context

The molecule consists of a morpholine ring amide-linked to a propiolic acid moiety.[1] It functions as a Michael acceptor, specifically an ynamide (or


-alkynyl amide).[1]
PropertyDescription
IUPAC Name 1-(Morpholin-4-yl)prop-2-yn-1-one
Functional Class Alkynamide (Propiolamide)
Warhead Type Covalent Michael Acceptor (Target: Cysteine/Serine)
Electronic Character Electron-deficient triple bond (

-unsaturation)
Key Reactivity Nucleophilic addition at the

-carbon; Amide hydrolysis
Thermodynamic vs. Kinetic Stability

It is critical to decouple these two concepts for this compound:

  • Thermodynamic Stability: Low. The hydrolysis of the amide bond to propiolic acid and morpholine is exergonic (

    
    ). Furthermore, the hydration of the triple bond to form a 
    
    
    
    -keto amide is also thermodynamically favored in water.
  • Kinetic Stability: High. Despite the favorable thermodynamics for degradation, the activation energy (

    
    ) for water addition or amide cleavage at neutral pH is high. Consequently, the compound exhibits a long half-life (
    
    
    
    hours) in PBS, making it suitable for biological assays.

Degradation Pathways in Aqueous Solution

In aqueous media, two primary degradation pathways compete.[1] Understanding these allows researchers to identify decomposition products in LC-MS traces.[1]

Pathway A: Michael Addition of Water (Hydration)

This is the most common degradation route for activated alkynes.[1] Water acts as a weak nucleophile attacking the electrophilic


-carbon.[1]
  • Nucleophilic Attack: Water attacks C3 (

    
    -carbon).[1]
    
  • Intermediate: Formation of an enol/allenol species.

  • Tautomerization: Rapid rearrangement to the stable

    
    -keto amide (1-morpholinopropane-1,3-dione).[1]
    
Pathway B: Amide Hydrolysis

Direct cleavage of the morpholine ring.[1] This is generally slow at pH 7.4 but accelerates significantly under acidic (pH < 4) or basic (pH > 9) conditions.[1]

Mechanism Visualization

The following diagram illustrates the competing pathways and the resulting stable degradation products.

DegradationPathways cluster_legend Thermodynamic Flow Compound 1-(Morpholin-4-yl) prop-2-yn-1-one (Parent) Allenol Allenol / Enol Intermediate Compound->Allenol Michael Addition (Path A) Tetrahedral Tetrahedral Intermediate Compound->Tetrahedral Amide Attack (Path B) Water H2O (Nucleophile) Water->Allenol Water->Tetrahedral BetaKeto 1-Morpholinopropane- 1,3-dione (Hydration Product) Allenol->BetaKeto Tautomerization Propiolic Propiolic Acid Tetrahedral->Propiolic C-N Cleavage Morpholine Morpholine Tetrahedral->Morpholine

Caption: Mechanistic bifurcation of 1-(Morpholin-4-yl)prop-2-yn-1-one degradation in aqueous media.

Experimental Protocols for Stability Assessment

To validate the stability of this specific warhead in your biological context, use the following self-validating workflow.

Protocol 1: Determination of Aqueous Half-Life ( )

Objective: Quantify kinetic stability in physiological buffer.[1]

  • Stock Preparation:

    • Dissolve compound in DMSO to 10 mM.[1]

    • Note: Avoid protic solvents (MeOH/EtOH) as stocks to prevent potential solvolysis over long storage.[1]

  • Buffer Preparation:

    • Prepare 10 mM PBS (pH 7.4).[1]

    • Optional: Add 10% acetonitrile if solubility is poor (ensure pH is re-checked).[1]

  • Incubation:

    • Spike DMSO stock into PBS to reach 50 µM final concentration (0.5% DMSO final).

    • Incubate at 37°C in a thermomixer.

  • Sampling:

    • Timepoints: 0, 1, 4, 8, 24, and 48 hours.

    • Quench: Add equal volume of cold Acetonitrile + 0.1% Formic Acid (precipitates salts/proteins if present).[1]

  • Analysis (HPLC/UPLC):

    • Column: C18 Reverse Phase (e.g., Waters BEH C18).[1]

    • Gradient: 5% to 95% B (ACN) over 5 mins.

    • Detection: UV at 254 nm (alkyne absorbance) and 210 nm (amide).[1]

  • Calculation:

    • Plot

      
       vs. Time.[1]
      
    • Slope =

      
      .[1]
      
    • 
      .[1][2]
      
Protocol 2: Glutathione (GSH) Reactivity (Control)

A stability assay is incomplete without a reactivity control.[1] A compound that is stable in PBS but unreactive toward GSH is a failed warhead.[1]

  • Setup: Same as Protocol 1, but buffer contains 5 mM GSH (100-fold excess).

  • Expectation:

    • PBS Only:

      
       parent remaining at 24h.[1]
      
    • PBS + GSH:

      
       parent remaining at 1–4h (indicates functional warhead).[1]
      

Data Interpretation & Troubleshooting

ObservationDiagnosisRemediation
Rapid loss in PBS (< 4h) Instability likely due to pH drift or contaminants.[1]Check buffer pH.[1][3][4] Ensure DMSO is dry.[1]
New peak at M+18 (LC-MS) Hydration (Path A).Expected trace degradation. If >10%, store stocks at -20°C.
New peak at M-69 Morpholine loss (Path B).[1]Rare at pH 7.[1]4. Indicates extreme pH or enzymatic contamination.[1]
No loss in GSH Warhead is inactive.Steric hindrance around alkyne? Re-design scaffold.
Workflow Visualization

The following diagram outlines the decision logic for interpreting stability data.

StabilityLogic Start Start Stability Assay (pH 7.4, 37°C) Measure Measure % Remaining at 24 Hours Start->Measure Decision1 > 90% Remaining? Measure->Decision1 Stable Kinetically Stable (Proceed to GSH Assay) Decision1->Stable Yes Unstable Unstable Decision1->Unstable No AnalyzeProduct Analyze Degradation Product (LC-MS) Unstable->AnalyzeProduct PathA M+18 Peak (Hydration) AnalyzeProduct->PathA Water Addition PathB Hydrolysis Fragments (Amide Cleavage) AnalyzeProduct->PathB Cleavage

Caption: Decision tree for interpreting aqueous stability data of alkynamide warheads.

References

  • Gehringer, M., & Laufer, S. A. (2019).[1] Expanding the Scope of Reactivity Predictions to Propynamides. Journal of Medicinal Chemistry.[1] [1]

  • Keeley, A., et al. (2019).[1] A road map for prioritizing warheads for cysteine targeting covalent inhibitors. European Journal of Medicinal Chemistry.[1] [1]

  • Flanagan, M. E., et al. (2014).[1] Chemical and Computational Methods for the Characterization of Covalent Reactive Groups.[1] Journal of Medicinal Chemistry.[1] [1]

  • Lressner, E., et al. (2024).[1] Evaluation of a Covalent Library of Diverse Warheads Binding to JNK3. Semantic Scholar/ChemRxiv.[1] [1]

Sources

Foundational

1-(Morpholin-4-yl)prop-2-yn-1-one CAS number and physicochemical data

This technical guide provides an in-depth analysis of 1-(Morpholin-4-yl)prop-2-yn-1-one , a critical electrophilic fragment used in the design of Targeted Covalent Inhibitors (TCIs).[1][2] Advanced Physicochemical Profil...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 1-(Morpholin-4-yl)prop-2-yn-1-one , a critical electrophilic fragment used in the design of Targeted Covalent Inhibitors (TCIs).[1][2]

Advanced Physicochemical Profiling & Covalent Warhead Applications[1][2]

Part 1: Compound Identity & Significance

1-(Morpholin-4-yl)prop-2-yn-1-one (also known as N-propiolylmorpholine) is a specialized chemical intermediate featuring a morpholine ring fused to a propiolyl moiety.[1][2] Structurally, it contains an electron-deficient alkyne conjugated to a carbonyl group.[1][2]

In modern drug discovery, this compound serves as a high-reactivity covalent warhead .[1][2] Unlike its alkene analog (Acryloylmorpholine), the alkyne functionality in this molecule undergoes Michael addition with nucleophiles (specifically Cysteine thiols) at a faster rate, making it a potent tool for targeting cryptic pockets in proteins where rapid covalent capture is required.[2]

Chemical Structure & Identifiers
Identifier TypeValue
Chemical Name 1-(Morpholin-4-yl)prop-2-yn-1-one
Common Synonyms N-Propiolylmorpholine; 4-(2-Propynoyl)morpholine
CAS Number 72431-18-6
Molecular Formula C₇H₉NO₂
Molecular Weight 139.15 g/mol
SMILES C#CC(=O)N1CCOCC1
InChI Key MWLRHVKMEDRDMI-UHFFFAOYSA-N
Part 2: Physicochemical Data Profile

The following data aggregates experimental and computed properties essential for handling and formulation.

PropertyValueSource/Note
Physical State Liquid or Low-melting SolidAnalogous to acrylamides; typically liquid at RT.[1][2][3][4]
Density ~1.12 g/cm³ (Predicted)Estimated based on structural density contributions.[2]
Boiling Point ~280°C (Predicted)High BP due to amide dipole interactions.[2]
LogP (Octanol/Water) -0.2Hydrophilic; good aqueous solubility for biological assays.[1][2]
TPSA 29.5 ŲTopological Polar Surface Area; indicates good membrane permeability.[1][2]
H-Bond Acceptors 2Morpholine oxygen + Carbonyl oxygen.[1][2]
H-Bond Donors 0Lack of NH/OH groups improves passive permeability.[1][2]
Reactivity Class Hard Electrophile Michael Acceptor (Activated Alkyne).[1][2]

Expert Insight: The negative LogP (-0.2) indicates this fragment is highly soluble in aqueous media, a critical advantage over more lipophilic warheads which often suffer from non-specific hydrophobic binding.[2]

Part 3: Synthesis Methodology

The synthesis of 1-(Morpholin-4-yl)prop-2-yn-1-one requires careful control of temperature to prevent polymerization of the propiolic acid starting material.[1][2] The following protocol utilizes DCC (N,N'-Dicyclohexylcarbodiimide) coupling, a robust method for lab-scale preparation.[1][2]

Reagents & Materials
  • Propiolic Acid (1.0 eq): The electrophilic acid component.[2]

  • Morpholine (1.0 eq): The nucleophilic amine.[2]

  • DCC (1.1 eq): Coupling agent.[2]

  • DMAP (0.1 eq): Catalyst.

  • Dichloromethane (DCM): Solvent (Anhydrous).[2]

Step-by-Step Protocol
  • Preparation: Flame-dry a 250 mL round-bottom flask and purge with Nitrogen (N₂). Add 50 mL of anhydrous DCM.

  • Solubilization: Dissolve Propiolic Acid (10 mmol) in the DCM and cool the solution to 0°C using an ice bath.

  • Activation: Add DCC (11 mmol) and DMAP (1 mmol) to the stirred solution. Stir for 15 minutes at 0°C to form the active O-acylisourea intermediate.

  • Coupling: Dropwise add Morpholine (10 mmol) dissolved in 10 mL DCM over 20 minutes.

  • Reaction: Allow the mixture to warm to room temperature naturally and stir for 12 hours. A white precipitate (Dicyclohexylurea, DCU) will form.[2]

  • Work-up:

    • Filter off the DCU precipitate.[2]

    • Wash the filtrate with 1N HCl (to remove unreacted morpholine) and saturated NaHCO₃ (to remove unreacted acid).[2]

    • Dry the organic layer over MgSO₄ and concentrate under reduced pressure.[2]

  • Purification: Purify the crude oil via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Synthesis Workflow Diagram

Synthesis cluster_inputs Reagents Propiolic Propiolic Acid (Electrophile) Activation Activation (DCC/DMAP, 0°C) Propiolic->Activation Morpholine Morpholine (Nucleophile) Coupling Amide Coupling (RT, 12h) Morpholine->Coupling Activation->Coupling Workup Work-up (Filtration & Extraction) Coupling->Workup Product 1-(Morpholin-4-yl) prop-2-yn-1-one Workup->Product

Figure 1: Logical flow of the DCC-mediated amide coupling synthesis.[1][2]

Part 4: Mechanism of Action (Covalent Inhibition)

The primary utility of this compound lies in its ability to covalently modify Cysteine residues in proteins.[2] The electron-withdrawing carbonyl group polarizes the alkyne, making the β-carbon highly susceptible to nucleophilic attack.[1][2]

Reaction Mechanism: Michael Addition
  • Recognition: The morpholine ring may provide weak non-covalent interactions (hydrogen bonding) to orient the molecule within a binding pocket.[2]

  • Nucleophilic Attack: A thiolate anion (Cys-S⁻) from the protein attacks the β-carbon of the alkyne.[1][2]

  • Intermediate Formation: An unstable allenolate anion is formed.[2]

  • Protonation: The intermediate captures a proton to form a stable vinyl sulfide adduct (thioether).[2]

Comparison to Acrylamides: Propiolamides (alkynes) are generally more reactive than acrylamides (alkenes) due to the sp-hybridization and lower steric hindrance at the reaction site.[1][2] This makes them suitable for targeting less nucleophilic cysteines or for "warhead swapping" when an acrylamide inhibitor lacks potency.[2]

Cysteine Targeting Pathway

Mechanism Warhead Propiolyl Warhead (Alkyne) Transition Transition State (Allenolate Anion) Warhead->Transition Michael Addition (Attack at β-Carbon) Cysteine Protein Cysteine (Thiolate S-) Cysteine->Transition Adduct Stable Vinyl Sulfide (Covalent Adduct) Transition->Adduct Protonation

Figure 2: Mechanism of irreversible covalent modification of protein thiols by propiolamide warheads.[2]

Part 5: Applications in Drug Discovery
1. Fragment-Based Drug Discovery (FBDD)

1-(Morpholin-4-yl)prop-2-yn-1-one is used as a "covalent fragment."[1][2] In FBDD screens, libraries of such simple electrophiles are incubated with a target protein.[2] Mass spectrometry is used to detect mass shifts corresponding to adduct formation.[2]

  • Advantage: The morpholine group is a common pharmacophore found in many drugs (e.g., Gefitinib), increasing the likelihood of the fragment finding a relevant binding pocket.[2]

2. Warhead Optimization

In the optimization of Targeted Covalent Inhibitors (TCIs), medicinal chemists often "tune" reactivity.[2][5] If an acrylamide-based inhibitor has high selectivity but low potency (slow bond formation), replacing the acrylamide with a propiolamide (like this compound) can increase the rate of inactivation (


).[2]
Part 6: Safety & Handling
  • Hazards: As a potent Michael acceptor, this compound is a Skin Sensitizer and Irritant .[1][2] It can alkylate biological thiols (glutathione), leading to depletion of cellular defenses if handled improperly.[2]

  • Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). Alkyne-carbonyl systems can be unstable over long periods at room temperature.[1][2]

  • Disposal: Quench excess material with an excess of thiol (e.g., cysteine or glutathione) or aqueous sodium hydroxide before disposal to neutralize the electrophilic warhead.[2]

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12840874, 1-(Morpholin-4-yl)prop-2-yn-1-one.[1][2] Retrieved from [Link][1][2]

  • Londoño-Jaramillo, M., et al. (2025). Factors affecting irreversible inhibition of EGFR and influence of chirality on covalent binding.[2] Nature Communications.[2] Retrieved from [Link] (Contextual grounding on propiolamide reactivity vs acrylamides).

  • Gehringer, M., & Laufer, S. A. (2019). Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology.[2] Journal of Medicinal Chemistry.[2] Retrieved from [Link][1][2]

Sources

Exploratory

Technical Whitepaper: Propargylic Amides and the Strategic Utility of 1-(Morpholin-4-yl)prop-2-yn-1-one

Topic: Literature Review of Propargylic Amides and 1-(Morpholin-4-yl)prop-2-yn-1-one Content Type: In-Depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals[1] [1] Execut...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Literature Review of Propargylic Amides and 1-(Morpholin-4-yl)prop-2-yn-1-one Content Type: In-Depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals[1]

[1]

Executive Summary

This technical guide provides a comprehensive review of propargylic amides, with a specific focus on the propiolamide subclass represented by 1-(Morpholin-4-yl)prop-2-yn-1-one .[1] As the pharmaceutical industry shifts toward targeted covalent inhibitors (TCIs), the propiolamide scaffold has emerged as a critical "warhead" for targeting non-catalytic cysteine residues. This review synthesizes the structural fundamentals, synthetic pathways, and reactivity profiles of these compounds, offering a practical roadmap for their application in medicinal chemistry and heterocycle synthesis.

Structural Fundamentals & Nomenclature

To navigate the literature accurately, a clear distinction must be made between the two primary classes of "propargylic" amides often conflated in broad search queries.

The Two Classes
  • N-Propargyl Amides (

    
    ): 
    
    • Structure: The alkyne is separated from the amide nitrogen by a methylene bridge.

    • Reactivity: The alkyne is unactivated. Reactivity is driven by transition metal catalysis (Au, Ag) to form oxazoles or pyrroles via cycloisomerization.

    • Application: Diversity-Oriented Synthesis (DOS) of heterocycles.[1]

  • Propiolamides / Alkynoic Amides (

    
    ): 
    
    • Structure: The alkyne is directly conjugated to the carbonyl group.

    • Reactivity: The alkyne is electron-deficient (Michael acceptor).[1] Reactivity is driven by nucleophilic attack (Michael addition) or cycloadditions.[1]

    • Specific Focus: 1-(Morpholin-4-yl)prop-2-yn-1-one falls into this category.[1] It is a propiolamide derived from morpholine.[1]

1-(Morpholin-4-yl)prop-2-yn-1-one: The Compound of Interest
  • CAS: 72431-18-6[1]

  • Molecular Formula:

    
    [1][2]
    
  • Role: This compound serves as a model covalent warhead .[1] The morpholine ring modulates the solubility and pharmacokinetic profile, while the ynamide (ynone-like) system provides the electrophilicity required to label cysteine residues.

Synthetic Methodologies

The synthesis of 1-(Morpholin-4-yl)prop-2-yn-1-one and related propiolamides relies on establishing the amide bond while preserving the sensitive alkyne functionality.[1]

Primary Synthetic Routes

Two dominant strategies exist in the literature:

  • Direct Coupling (Peptide Chemistry): Activation of propiolic acid with carbodiimides (DCC, EDC) followed by nucleophilic attack by morpholine.[1] This is the most mild and functional-group-tolerant method.[1]

  • Acyl Chloride Method: Conversion of propiolic acid to propioloyl chloride, followed by reaction with morpholine in the presence of a base (TEA or DIPEA). This method is faster but requires strict anhydrous conditions to prevent hydrolysis of the acyl chloride.

Visualization of Synthetic Pathways

Synthesis PropAcid Propiolic Acid (HC≡C-COOH) Coupling Activation Strategy PropAcid->Coupling Morpholine Morpholine Morpholine->Coupling RouteA Route A: DCC/EDC (Standard Coupling) Coupling->RouteA RouteB Route B: SOCl2 -> Acid Chloride (Acyl Substitution) Coupling->RouteB Product 1-(Morpholin-4-yl)prop-2-yn-1-one (Target Scaffold) RouteA->Product Mild, High Yield RouteB->Product Fast, requires base

Figure 1: Divergent synthetic strategies for the preparation of propiolamides.

Reactivity Profile & Medicinal Chemistry Applications

The core utility of 1-(Morpholin-4-yl)prop-2-yn-1-one lies in its dual reactivity: it acts as a Michael acceptor in biological systems and a dipolarophile in synthetic chemistry.[1]

Covalent Inhibition (The Warhead Concept)

In drug discovery, propiolamides are used to target non-catalytic cysteine residues. Unlike acrylamides (which are widely used in drugs like Ibrutinib), propiolamides offer a distinct reactivity profile.

  • Mechanism: The nucleophilic thiol of a cysteine residue attacks the

    
    -carbon of the alkyne, resulting in a stable vinyl sulfide adduct.
    
  • Selectivity: Propiolamides are generally less reactive than vinyl sulfones but can be tuned by the steric bulk of the amide (e.g., the morpholine ring). This "Goldilocks" reactivity reduces off-target toxicity while maintaining potency against the target protein.[1]

Heterocycle Synthesis

Beyond biology, this scaffold acts as a precursor for heterocycles via cycloaddition:[3]

  • Pyrazoles: Reaction with hydrazines.[1]

  • Isoxazoles: Reaction with hydroxylamines.[1]

  • Triazoles: Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1]

Reactivity Landscape Diagram

Reactivity Scaffold 1-(Morpholin-4-yl)prop-2-yn-1-one Adduct Vinyl Sulfide Adduct (Irreversible Inhibition) Scaffold->Adduct Michael Addition (Drug Discovery) Pyrazole Amino-Pyrazole (Heterocycle) Scaffold->Pyrazole Cyclocondensation Triazole 1,2,3-Triazole (Linker) Scaffold->Triazole CuAAC Click Cysteine Cysteine Thiol (-SH) (Biological Target) Cysteine->Scaffold Hydrazine Hydrazine (H2N-NH2) (Synthetic Reagent) Hydrazine->Scaffold Azide Organic Azide (R-N3) (Click Chemistry) Azide->Scaffold

Figure 2: The reactivity landscape of propiolamides, bridging biological inhibition and synthetic utility.

Experimental Protocols

The following protocols are synthesized from standard methodologies for propiolamide synthesis and cysteine reactivity profiling.

Protocol A: Synthesis of 1-(Morpholin-4-yl)prop-2-yn-1-one
  • Objective: To synthesize the target compound via DCC coupling.

  • Reagents: Propiolic acid (1.0 eq), Morpholine (1.1 eq), DCC (1.1 eq), DMAP (0.1 eq), DCM (Solvent).

  • Procedure:

    • Dissolve propiolic acid (1.0 g, 14.3 mmol) in anhydrous DCM (50 mL) at 0°C.

    • Add DCC (3.2 g, 15.7 mmol) and DMAP (175 mg, 1.4 mmol). Stir for 10 minutes.

    • Add morpholine (1.37 mL, 15.7 mmol) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Workup: Filter off the dicyclohexylurea (DCU) precipitate. Wash the filtrate with 1N HCl, saturated

      
      , and brine.
      
    • Purification: Dry over

      
      , concentrate, and purify via flash chromatography (Hexanes/EtOAc).
      
Protocol B: Cysteine Reactivity Assay (Ellman’s Reagent)
  • Objective: To quantify the electrophilic reactivity of the warhead.

  • Procedure:

    • Incubate 1-(Morpholin-4-yl)prop-2-yn-1-one (

      
      ) with N-acetylcysteine (
      
      
      
      ) in PBS (pH 7.4) at 37°C.
    • At time points (0, 15, 30, 60 min), quench aliquots with Ellman’s reagent (DTNB).

    • Measure absorbance at 412 nm.[1] A decrease in absorbance relative to control indicates consumption of the thiol via Michael addition.

Data Summary: Propiolamide Characteristics

PropertyDescriptionRelevance
Electrophilicity ModerateTargets non-catalytic cysteines with reduced off-target toxicity compared to acrylamides.[1]
Solubility High (Morpholine)The morpholine moiety improves aqueous solubility, critical for biological assays.
Stability HighThe internal alkyne is stable to oxidation under ambient conditions, unlike terminal aldehydes.[1]
Metabolism Phase I/IISusceptible to oxidative metabolism at the morpholine ring or glutathione conjugation.[1]

References

  • Synthesis of Morpholine Cores from N-Propargylamines. SciSpace. (Review of general propargyl amide synthesis strategies). Link

  • Cysteine Targeted Covalent Library. MedChemExpress. (Lists propiolic acid esters and amides as key warheads for covalent drug discovery). Link

  • Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. National Institutes of Health (PMC).[1] (Discusses propiolamide reactivity in the context of GPX4 inhibition). Link

  • 1-(Morpholin-4-yl)prop-2-yn-1-one Compound Summary. PubChem. (Chemical structure, CAS 72431-18-6, and physical property data). Link

  • Innovative Syntheses and Reactivity of Propiolamidines. MDPI. (Discusses the reactivity of the triple bond in propiolamide-like systems). Link

Sources

Protocols & Analytical Methods

Method

Application Note: Cysteine-Targeting Covalent Fragment Screening using 1-(Morpholin-4-yl)prop-2-yn-1-one

This Application Note and Protocol guide details the use of 1-(Morpholin-4-yl)prop-2-yn-1-one (also known as 4-propioloylmorpholine ) as a cysteine-targeting covalent probe. This molecule represents a class of propiolami...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the use of 1-(Morpholin-4-yl)prop-2-yn-1-one (also known as 4-propioloylmorpholine ) as a cysteine-targeting covalent probe. This molecule represents a class of propiolamide electrophiles used extensively in Covalent Fragment-Based Drug Discovery (FBDD) and Activity-Based Protein Profiling (ABPP) .

Abstract & Scientific Rationale

Targeted Covalent Inhibitors (TCIs) have resurged as a powerful modality in drug discovery, offering prolonged target engagement and high potency. 1-(Morpholin-4-yl)prop-2-yn-1-one serves as a quintessential propiolamide "scout fragment" . Unlike highly reactive iodoacetamides (which are promiscuous) or lower-reactivity acrylamides, propiolamides offer a distinct reactivity profile driven by the electron-deficient alkyne conjugated to a carbonyl.

This probe is primarily utilized in two workflows:

  • Direct Covalent Fragment Screening (Intact MS): To assess the "ligandability" of a specific cysteine on a purified protein.

  • Competitive ABPP: To map the proteome-wide selectivity of the propiolamide warhead by competing with broad-spectrum probes.

Mechanism of Action

The terminal alkyne of the propiolamide functions as a Michael acceptor. A nucleophilic cysteine thiolate attacks the


-carbon (C3) of the ynone system, resulting in a stable vinyl sulfide  adduct.

Key Chemical Properties:

  • Formula:

    
    
    
  • Molecular Weight: 139.15 Da

  • Adduct Mass Shift: +139.15 Da (Monoisotopic)

  • Warhead: Propiolamide (Ynone)

  • Reactivity: Tunable; generally more reactive than acrylamides but less than chloroacetamides.

Reaction Mechanism Visualization

The following diagram illustrates the conjugate addition of a cysteine thiolate to 1-(Morpholin-4-yl)prop-2-yn-1-one.

ReactionMechanism Figure 1: Mechanism of Cysteine Labeling by Propiolamide Warhead Cys Cysteine Thiolate (Protein-S⁻) Transition Transition State (Michael Addition) Cys->Transition Nucleophilic Attack on β-Carbon Probe 1-(Morpholin-4-yl)prop-2-yn-1-one (Electrophile) Probe->Transition Product Vinyl Sulfide Adduct (Protein-S-CH=CH-C(=O)-Morpholine) Transition->Product Protonation & Stabilization

Caption: Nucleophilic attack of the cysteine thiolate on the


-carbon of the propiolamide results in a stable vinyl sulfide covalent bond.

Experimental Protocols

Protocol A: Intact Protein Mass Spectrometry Screening

Use this protocol to determine if a specific purified protein can be liganded by the propiolamide fragment.

Materials
  • Target Protein: Purified ( >90% purity), in PBS or HEPES (pH 7.4). Avoid buffers with DTT or

    
    -mercaptoethanol.
    
  • Probe Stock: 1-(Morpholin-4-yl)prop-2-yn-1-one (100 mM in DMSO).

  • Control Compound: N-ethylmaleimide (NEM) or Iodoacetamide (positive control).

  • LC-MS System: Q-TOF or Orbitrap capable of intact protein analysis.

Workflow
  • Preparation: Dilute protein to 5-10

    
    M in reaction buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).
    
  • Incubation:

    • Add Probe to protein solution at 10x, 50x, and 100x molar excess (e.g., 50

      
      M, 250 
      
      
      
      M, 500
      
      
      M).
    • Include a DMSO-only control.

    • Incubate at Room Temperature (RT) for 1 hour and 4 hours.

  • Quenching: Add formic acid to 1% final concentration to stop the reaction (or inject directly if using inline desalting).

  • Analysis: Analyze via LC-MS (Reverse Phase C4 column). Deconvolute spectra to zero-charge mass.

Data Interpretation (Mass Shift Analysis)
ComponentFormulaMonoisotopic Mass (Da)
Probe (Intact)

139.0633
Protein (Unlabeled)


Protein (Labeled)


Success Criteria: Observation of a mass peak at


 Da. The ratio of labeled/unlabeled peak intensity indicates occupancy.
Protocol B: Competitive Activity-Based Protein Profiling (ABPP)

Use this protocol to assess the selectivity of the probe in a complex proteome. Since the probe lacks a reporter handle, it is used as a competitor against a broad-spectrum reporter probe (e.g., IA-Alkyne).

Materials
  • Cell Lysate: 1 mg/mL proteome (e.g., HEK293T, Jurkat).

  • Competitor (The Probe): 1-(Morpholin-4-yl)prop-2-yn-1-one.

  • Reporter Probe: Iodoacetamide-Alkyne (IA-alkyne) or Desthiobiotin-Iodoacetamide.

  • Click Chemistry Reagents: Azide-fluorophore (e.g., Rhodamine-N3) or Azide-Biotin, TCEP, TBTA, CuSO4.

Workflow Visualization

ABPP_Workflow Figure 2: Competitive ABPP Workflow Lysate Cell Lysate (Proteome) Step1 1. Incubate with Competitor (1-(Morpholin-4-yl)prop-2-yn-1-one) 1-100 µM, 1 hr Lysate->Step1 Step2 2. Label with Reporter Probe (IA-Alkyne, 1 hr) Step1->Step2 Block reactive Cys Step3 3. Click Chemistry (CuAAC with Rhodamine-N3) Step2->Step3 Analysis 4. Analysis (SDS-PAGE or LC-MS/MS) Step3->Analysis Quantify Signal Loss

Caption: Workflow for determining target engagement. A decrease in signal indicates the propiolamide successfully blocked the cysteine.

Step-by-Step Protocol
  • Competition:

    • Aliquot lysate (50

      
      L per sample).
      
    • Add 1-(Morpholin-4-yl)prop-2-yn-1-one at varying concentrations (e.g., 1, 10, 50, 100

      
      M).
      
    • Incubate 1 hour at RT.

  • Labeling:

    • Add IA-Alkyne (final conc. 1

      
      M) to all samples.
      
    • Incubate 1 hour at RT.

  • Click Reaction:

    • Add Click Mix: 100

      
      M Azide-Rhodamine, 1 mM TCEP, 100 
      
      
      
      M TBTA, 1 mM CuSO4.
    • Incubate 1 hour at RT.

  • Readout (Gel-Based):

    • Precipitate proteins (MeOH/Chloroform) to remove excess reagents.

    • Resuspend in SDS loading buffer.

    • Run SDS-PAGE and scan for fluorescence.

    • Result: Bands that disappear in the presence of the morpholine probe represent targets engaged by the propiolamide.

Technical Considerations & Troubleshooting

IssueProbable CauseSolution
Low Labeling Efficiency pH too lowEnsure pH is > 7.4. Thiolate anion is required for Michael addition.
Protein Precipitation High Probe ConcentrationPropiolamides are hydrophobic. Keep DMSO < 2% final.
No Competition Observed Reversible BindingPropiolamides form stable adducts, but verify stability. Ensure the target Cys is accessible.
High Background Non-specific ReactivityPropiolamides are generally selective, but at >100

M may react with Lysines. Titrate carefully.

References

  • Backus, K. M., et al. (2016). Proteome-wide covalent ligand discovery in native biological systems. Nature, 534(7608), 570–574. [Link]

    • Foundational text on cysteine-reactive fragment screening (isoTOP-ABPP).
  • Bradshaw, J. M., et al. (2015). Prolonged and tunable residence time using reversible covalent kinase inhibitors. Nature Chemical Biology, 11(7), 525–531. [Link]

    • Discusses the tunability of electron-deficient Michael acceptors like propiolamides.
  • Åkerfeldt, K. S., et al. (2011). Covalent fragment screening. Methods in Molecular Biology, 803, 155-170. [Link]

    • General protocols for fragment screening.
  • Source verifying 4-propioloylmorpholine as a standard library component.
Application

Application Notes and Protocols for 1-(Morpholin-4-yl)prop-2-yn-1-one in Click Chemistry

Abstract This document provides a detailed technical guide on the applications of 1-(Morpholin-4-yl)prop-2-yn-1-one, a versatile terminal alkyne reagent, in the field of click chemistry. We delve into the causality behin...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed technical guide on the applications of 1-(Morpholin-4-yl)prop-2-yn-1-one, a versatile terminal alkyne reagent, in the field of click chemistry. We delve into the causality behind its utility, highlighting how the interplay between the reactive propiolamide group and the solubilizing morpholine moiety makes it an exceptional tool for researchers, particularly in bioconjugation and drug development. This guide offers field-proven, step-by-step protocols for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, troubleshooting insights, and methods for the characterization of resulting conjugates. The protocols are designed to be self-validating, ensuring reproducibility and reliability for scientists across various disciplines.

Introduction: The Strategic Advantage of 1-(Morpholin-4-yl)prop-2-yn-1-one

The advent of "click chemistry" has revolutionized how scientists approach the synthesis of complex molecular architectures, offering a suite of reactions that are modular, high-yielding, and biocompatible.[1][2] At the heart of this chemical philosophy lies the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a reaction celebrated for its efficiency and specificity in forming stable 1,2,3-triazole linkages.[3][4][5]

The choice of the alkyne partner in a CuAAC reaction is critical, influencing not only reaction kinetics but also the physicochemical properties of the final product. 1-(Morpholin-4-yl)prop-2-yn-1-one emerges as a strategically designed reagent for this purpose. Its structure marries two key functional components:

  • The Terminal Alkyne: The propiolamide functional group presents a readily accessible terminal alkyne, electronically activated for rapid participation in the CuAAC reaction.[6]

  • The Morpholine Moiety: Morpholine is a privileged heterocycle in medicinal chemistry, frequently incorporated into drug candidates to enhance aqueous solubility, improve pharmacokinetic profiles (PK/PD), and increase permeability across the blood-brain barrier.[7][8][9] Its presence imparts favorable properties to the alkyne reagent and, subsequently, to the final conjugate.

This unique combination makes 1-(Morpholin-4-yl)prop-2-yn-1-one particularly well-suited for applications in aqueous environments, such as the labeling of sensitive biological macromolecules.

Physicochemical Properties

A summary of the key computed properties of 1-(Morpholin-4-yl)prop-2-yn-1-one is presented below.

PropertyValueSource
IUPAC Name 1-morpholin-4-ylprop-2-yn-1-onePubChem[10]
Molecular Formula C₇H₉NO₂PubChem[10]
Molecular Weight 139.15 g/mol PubChem[10]
CAS Number 72431-18-6PubChem[10]
XLogP3-AA -0.2PubChem[10]

Table 1: Key physicochemical properties of 1-(Morpholin-4-yl)prop-2-yn-1-one.

The Core Reaction: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the cornerstone application for 1-(Morpholin-4-yl)prop-2-yn-1-one. This reaction joins the terminal alkyne with an azide-functionalized molecule to exclusively form a 1,4-disubstituted 1,2,3-triazole.[4] This transformation is characterized by its remarkable efficiency, often proceeding to completion under mild, aqueous conditions and at room temperature, making it ideal for biological applications.[5][11]

The catalytic cycle is initiated by the formation of a copper(I)-acetylide intermediate. This species then reacts with the azide, proceeding through a six-membered cuprated intermediate before reductive elimination yields the stable triazole ring and regenerates the catalyst.

CuAAC_Mechanism Alkyne R₁-C≡CH (1-(Morpholin-4-yl)prop-2-yn-1-one) Cu_Acetylide R₁-C≡C-Cu(I) Alkyne->Cu_Acetylide + Cu(I) Azide R₂-N₃ Complex Six-membered Copper Intermediate Azide->Complex CuI Cu(I) Catalyst CuI->Cu_Acetylide Cu_Acetylide->Complex + R₂-N₃ Triazole 1,4-Disubstituted 1,2,3-Triazole Complex->Triazole Rearrangement & Reductive Elimination Triazole->CuI Catalyst Regeneration

Figure 1: Simplified catalytic cycle of the CuAAC reaction.

Application Protocol: Bioconjugation of an Azide-Modified Protein

This protocol details a general procedure for labeling an azide-functionalized protein with 1-(Morpholin-4-yl)prop-2-yn-1-one. The causality behind each step is explained to provide a deeper understanding of the process.

Rationale and Self-Validation

This protocol is designed as a self-validating system. By including control reactions (e.g., a reaction lacking the copper catalyst or the alkyne reagent), researchers can confirm that the observed conjugation is a direct result of the click reaction. Successful conjugation, confirmed by a shift in molecular weight via SDS-PAGE or mass spectrometry, validates the protocol's efficacy. The use of a copper-chelating ligand like THPTA is crucial, as it both stabilizes the catalytically active Cu(I) state and prevents copper-mediated damage to the protein, a key consideration for trustworthiness.[6]

Materials and Reagents
  • Azide-Modified Protein (Protein-N₃): e.g., a protein metabolically labeled with an azide-containing amino acid. Store as per protein requirements.

  • 1-(Morpholin-4-yl)prop-2-yn-1-one (Alkyne): Prepare a 10 mM stock solution in DMSO. Store at -20°C.

  • Copper(II) Sulfate (CuSO₄): Prepare a 50 mM stock solution in nuclease-free water. Store at room temperature.

  • Sodium Ascorbate (NaAsc): Prepare a 100 mM stock solution in nuclease-free water. This solution must be made fresh before each experiment as it is prone to oxidation.

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA): Prepare a 50 mM stock solution in nuclease-free water. Store at -20°C.

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4.

  • Purification System: Size-exclusion chromatography (SEC) column (e.g., PD-10 desalting column) or dialysis tubing appropriate for the protein's molecular weight.

  • Characterization Tools: SDS-PAGE system, mass spectrometer (e.g., ESI-MS or MALDI-TOF).

Step-by-Step Experimental Workflow

Workflow Start Start: Prepare Reagents Prepare_Protein 1. Prepare Protein Solution (Protein-N₃ in PBS) Start->Prepare_Protein Prepare_Click_Mix 2. Prepare 'Click-Mix' (CuSO₄, THPTA, Alkyne) Start->Prepare_Click_Mix Initiate_Reaction 4. Combine Protein and Click-Mix to Initiate Reaction Prepare_Protein->Initiate_Reaction Add_Ascorbate 3. Add Fresh Sodium Ascorbate to Click-Mix Prepare_Click_Mix->Add_Ascorbate Add_Ascorbate->Initiate_Reaction Incubate 5. Incubate (Room Temp, 1-2 hours) Initiate_Reaction->Incubate Purify 6. Purify Conjugate (SEC or Dialysis) Incubate->Purify Characterize 7. Characterize Product (SDS-PAGE, Mass Spec) Purify->Characterize End End: Labeled Protein Characterize->End

Figure 2: Experimental workflow for protein bioconjugation.
  • Protein Preparation:

    • In a microcentrifuge tube, dilute the Protein-N₃ to a final concentration of 1-5 mg/mL (or ~20-100 µM) in PBS buffer. The total reaction volume will depend on the amount of protein needed. For a 100 µL final reaction volume, use a volume of protein stock accordingly.

  • 'Click-Mix' Preparation (Premixing Reagents):

    • Causality: Premixing the copper, ligand, and alkyne before adding the reducing agent ensures the ligand can complex with the copper, improving its solubility and catalytic efficiency in the aqueous buffer.

    • In a separate tube, prepare the 'Click-Mix' by adding the reagents in the following order. This is for a final 100 µL reaction; scale as needed.

      • PBS Buffer: to make up the volume

      • 1-(Morpholin-4-yl)prop-2-yn-1-one stock (10 mM): 5 µL (Final conc: 0.5 mM, 5-25 fold excess over protein)

      • THPTA stock (50 mM): 2 µL (Final conc: 1 mM)

      • CuSO₄ stock (50 mM): 1 µL (Final conc: 0.5 mM)

    • Vortex the 'Click-Mix' gently.

  • Reaction Initiation:

    • Causality: Sodium ascorbate is added last because it immediately reduces Cu(II) to the active Cu(I) state, initiating the catalytic cycle. Its freshness is paramount for high reaction efficiency.

    • Add 2 µL of freshly prepared 100 mM Sodium Ascorbate to the 'Click-Mix' (Final conc: 2 mM).

    • Immediately add the 'Click-Mix' with ascorbate to the protein solution. Pipette gently to mix.

  • Incubation:

    • Incubate the reaction at room temperature for 1-2 hours. The reaction can also be performed at 4°C overnight, which may be preferable for highly sensitive proteins.

  • Purification:

    • Causality: Purification is essential to remove cytotoxic copper, excess reagents, and byproducts, ensuring the final protein conjugate is suitable for downstream applications.

    • To remove unreacted small molecules, use a desalting column (e.g., PD-10) equilibrated with your buffer of choice (e.g., PBS). Follow the manufacturer's protocol.

    • Alternatively, perform dialysis against a suitable buffer.

  • Characterization:

    • Analyze the purified conjugate using SDS-PAGE. A successful reaction will show a new band with a higher molecular weight compared to the unlabeled Protein-N₃ control.

    • For precise confirmation, analyze the sample by ESI-MS or MALDI-TOF MS. The resulting mass should correspond to the mass of the protein plus the mass of the 1-(Morpholin-4-yl)prop-2-yn-1-one adduct (139.15 Da).

Optimization and Troubleshooting
ParameterRecommendationRationale / Troubleshooting
Alkyne Concentration 5-50 fold molar excess over proteinLow efficiency? Increase alkyne concentration. High background? Reduce concentration.
Copper/Ligand Conc. 0.5 - 1 mMProtein precipitation? Lower copper concentration. The ligand-to-copper ratio should be at least 2:1.
Reducing Agent 2-5 fold molar excess over copperReaction failure? Ensure the sodium ascorbate solution is freshly made.
Reaction Time 1-4 hours at RTIncomplete reaction? Increase incubation time or gently warm to 37°C if the protein is stable.

Table 2: Guide for optimizing the bioconjugation reaction.

Broader Applications in Drug Discovery and Materials Science

While bioconjugation is a primary application, the properties of 1-(Morpholin-4-yl)prop-2-yn-1-one make it a valuable building block in other areas.

Applications Reagent 1-(Morpholin-4-yl)prop-2-yn-1-one Alkyne_Prop Terminal Alkyne (Reactive Handle) Reagent->Alkyne_Prop Morpholine_Prop Morpholine Moiety (Solubility, PK Modulator) Reagent->Morpholine_Prop CuAAC CuAAC Click Reaction Alkyne_Prop->CuAAC App_Bio Bioconjugation (Protein/DNA Labeling) Morpholine_Prop->App_Bio Improves aqueous compatibility App_Drug Drug Discovery (Linker Chemistry) Morpholine_Prop->App_Drug Enhances drug-like properties CuAAC->App_Bio CuAAC->App_Drug App_Material Materials Science (Surface Functionalization) CuAAC->App_Material

Figure 3: Logical flow from reagent properties to applications.
  • Drug Discovery: The resulting 1,2,3-triazole formed from the click reaction is a highly stable bioisostere for an amide bond and is often used as a linker in designing novel therapeutic agents, such as PROTACs or antibody-drug conjugates.[2] The morpholine group can be strategically employed to improve the drug-like properties of the synthesized molecule.[7][8]

  • Materials Science: This alkyne can be used to functionalize azide-modified surfaces, such as magnetic beads for affinity purification or glass slides for microarray fabrication.[3] The protocol is analogous to the bioconjugation method, involving the reaction of the alkyne with an azide-functionalized solid support in the presence of the Cu(I) catalyst system.

Safety and Handling

  • 1-(Morpholin-4-yl)prop-2-yn-1-one: While specific safety data is limited, related compounds like acryloyl morpholine can cause skin and eye irritation.[12] Handle with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work in a well-ventilated area.

  • Morpholine: Morpholine is a flammable liquid and vapor that can cause severe skin burns and eye damage. It is also harmful if swallowed or inhaled.[13][14][15] All handling should be done in a chemical fume hood with appropriate PPE.

  • Organic Azides: Many organic azides are potentially explosive and should be handled with care, avoiding shock, friction, and high temperatures.

  • Copper Sulfate: Toxic to aquatic life. Dispose of waste according to local regulations.

Always consult the Safety Data Sheet (SDS) for each chemical before use.

References

  • Bioclone. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A Versatile and Efficient Click Chemistry for Bioconjugation and Drug Disco. Available from: [Link]

  • Hein, C. D., Liu, X., & Wang, D. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PMC. Available from: [Link]

  • Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. Available from: [Link]

  • Krasnovskaya, O., et al. (2013). Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition. PMC. Available from: [Link]

  • Kim, J. Y., et al. (2017). An efficient Cu-catalyzed azide–alkyne cycloaddition (CuAAC) reaction in aqueous medium with a zwitterionic ligand, betaine. Catalysis Science & Technology. Available from: [Link]

  • Penta Chemicals. (2025). Morpholine - SAFETY DATA SHEET. Available from: [Link]

  • Nexchem Ltd. (2019). SAFETY DATA SHEET - Morpholine. Available from: [Link]

  • Carl ROTH. Safety Data Sheet: Morpholine. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 12840874, 1-(Morpholin-4-yl)prop-2-yn-1-one. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 225447, 1-(4-Morpholinyl)-1-propanone. Available from: [Link]

  • Cichero, E., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC. Available from: [Link]

  • Patton, G. C. (2004). DEVELOPMENT AND APPLICATIONS OF CLICK CHEMISTRY. University of Illinois Urbana-Champaign. Available from: [Link]

  • Cichero, E., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. PubMed. Available from: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2023). An Insight Into Click Chemistry. Available from: [Link]

  • Newman, D. J., & Cragg, G. M. (2020). The Role of Natural Product Chemistry in Drug Discovery: Two Decades of Progress and Perspectives. ACS Publications. Available from: [Link]

  • Cambridge, S. B. (2013). Bioconjugation Protocols. Humana Press. Available from: [Link]

  • Pádrová, K., et al. (2023). A Mild and Sustainable Procedure for the Functionalization of Morpholin-2-Ones by Oxidative Imidation Reactions. MDPI. Available from: [Link]

  • Australian Industrial Chemicals Introduction Scheme. (2023). (acryloyl morpholine) - Draft evaluation statement. Available from: [Link]

  • ResearchGate. (2013). (PDF) Morpholines. Synthesis and Biological Activity. Available from: [Link]

  • PubMed. (2024). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. Available from: [Link]

  • Organic & Biomolecular Chemistry. (2020). A thiol–ene mediated approach for peptide bioconjugation using 'green' solvents under continuous flow. Available from: [Link]

Sources

Method

Application Note: Regioselective Synthesis of Pyrazole-3-carboxamides via 1-(Morpholin-4-yl)prop-2-yn-1-one

Executive Summary This application note details the synthetic utility of 1-(Morpholin-4-yl)prop-2-yn-1-one (referred to herein as Precursor A ) as a robust building block for the construction of pyrazole scaffolds. Unlik...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthetic utility of 1-(Morpholin-4-yl)prop-2-yn-1-one (referred to herein as Precursor A ) as a robust building block for the construction of pyrazole scaffolds. Unlike unstable acid chlorides or less reactive esters, this alkynyl amide offers a unique balance of stability and reactivity.

The protocols defined below focus on the [3+2] annulation with hydrazines. Specifically, we target the retention of the morpholine-amide moiety, yielding pyrazole-3-carboxamides . These motifs are critical pharmacophores in kinase inhibitors and anti-inflammatory agents. This guide addresses the common challenge of regioselectivity (1,3- vs. 1,5-isomers) when using substituted hydrazines.

Chemical Basis & Precursor Advantage

Precursor A is an activated Michael acceptor. The electron-withdrawing nature of the carbonyl group, combined with the induction from the morpholine nitrogen, polarizes the alkyne, making the


-carbon highly susceptible to nucleophilic attack.
Advantages over Traditional Methods:
  • Atom Economy: Direct cyclization avoids the multi-step protection/deprotection often required with carboxylic acid precursors.

  • Stability: The morpholine amide resists premature hydrolysis compared to corresponding Weinreb amides or esters during storage.

  • Solubility: The morpholine tail confers improved solubility in polar organic solvents (MeCN, EtOH) compared to phenyl-alkynones, facilitating homogeneous reaction kinetics.

Mechanistic Insight & Regiochemistry

The formation of the pyrazole ring proceeds via a cascade sequence: Michael Addition


 Tautomerization 

Intramolecular Cyclization
.
Reaction Pathway Diagram

The following diagram illustrates the bifurcation between the desired Michael addition path and the undesired carbonyl attack.

ReactionMechanism Precursor 1-(Morpholin-4-yl) prop-2-yn-1-one Michael_TS Michael Addition (Beta-Carbon Attack) Precursor->Michael_TS Kinetic Path (Soft Nucleophile) Carbonyl_TS Carbonyl Attack (Undesired) Precursor->Carbonyl_TS Hard Nucleophile Conditions Hydrazine Hydrazine (R-NH-NH2) Hydrazine->Michael_TS Enehydrazine Ene-hydrazine Intermediate Michael_TS->Enehydrazine Byproduct Propiolic Hydrazide (Dead End/Side Product) Carbonyl_TS->Byproduct Cyclization Intramolecular Cyclization Enehydrazine->Cyclization -H2O (Formal) Product Pyrazole-3-carboxamide (Target) Cyclization->Product

Figure 1: Mechanistic pathway favoring the Michael addition to yield the target pyrazole-carboxamide.

Regioselectivity Rule of Thumb

When using substituted hydrazines (


):
  • Electronic Control: The terminal

    
     is generally the harder nucleophile, while the substituted 
    
    
    
    is softer. However, in Michael additions to alkynones, the terminal nitrogen (
    
    
    )
    typically attacks the
    
    
    -carbon first due to steric accessibility.
  • Steric Control: The bulkier the R group on the hydrazine, the more the reaction favors the 1,5-isomer (where the R group is distal to the amide) to minimize steric clash with the morpholine-carbonyl moiety during the transition state.

Experimental Protocols

Protocol A: General Synthesis (Unsubstituted Pyrazoles)

Target: (1H-pyrazol-3-yl)(morpholino)methanone Scale: 1.0 mmol

Reagents:

  • 1-(Morpholin-4-yl)prop-2-yn-1-one (139 mg, 1.0 mmol)

  • Hydrazine monohydrate (64-65% in water, 1.5 eq)

  • Ethanol (Absolute, 5 mL)

Step-by-Step Methodology:

  • Preparation: In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve the precursor in Ethanol. Ensure complete dissolution (sonicate if necessary).

  • Addition: Cool the solution to 0°C in an ice bath. Add Hydrazine monohydrate dropwise over 5 minutes. Note: Exotherm is possible.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 30 minutes.

  • Heating: Equip with a reflux condenser and heat to 60°C for 2-4 hours.

    • Validation: Monitor by TLC (SiO2, 5% MeOH in DCM). The alkyne spot (

      
      ) should disappear; a lower 
      
      
      
      fluorescent spot (pyrazole) will appear.
  • Workup: Concentrate the solvent under reduced pressure.

  • Purification: Triturate the residue with cold diethyl ether or purify via flash column chromatography (Gradient: 0-5% MeOH/DCM).

Protocol B: Regiocontrolled Synthesis (N-Aryl/Alkyl Pyrazoles)

Target: 1-Substituted-pyrazole-3-carboxamides Challenge: Controlling 1,3 vs 1,5 regioselectivity.

Reagents:

  • 1-(Morpholin-4-yl)prop-2-yn-1-one (1.0 eq)

  • Aryl/Alkyl Hydrazine Hydrochloride (1.2 eq)

  • Triethylamine (Et3N) (1.5 eq)

  • Solvent: Acetonitrile (MeCN) or Ethanol (EtOH)

Optimization Table:

Desired IsomerSolvent SystemTemperatureAdditiveMechanistic Rationale
1,5-Isomer (Kinetic)Ethanol (Protic)0°C

RT
NoneProtic solvent stabilizes the zwitterionic intermediate, favoring attack by the less hindered

on the

-carbon.
1,3-Isomer (Thermodynamic)MeCN (Aprotic)Reflux (80°C)AcOH (cat.)Acid catalysis promotes equilibration to the thermodynamically stable 1,3-isomer (sterically less crowded).

Step-by-Step Methodology (1,5-Selective):

  • Suspend the Aryl Hydrazine HCl in Ethanol. Add Et3N and stir for 10 min to liberate the free base.

  • Add the Precursor A slowly at 0°C.

  • Stir at 0°C for 2 hours, then slowly warm to RT overnight.

  • Critical Step: Do not heat immediately. Heating often degrades regioselectivity.

  • Evaporate solvent and partition between EtOAc and Water. Wash organic layer with Brine.

  • Isolate via chromatography. The 1,5-isomer typically elutes after the 1,3-isomer on silica due to higher polarity (dipole moment alignment).

Analytical Validation

To ensure the protocol was successful, compare your product data against these expected parameters.

Spectroscopic Checkpoints:

MethodObservationInterpretation
1H NMR Disappearance of

3.5-4.0 (alkyne CH)
Consumption of starting material.
1H NMR Appearance of

6.5-6.8 (d) and

7.5-7.8 (d)
Pyrazole C4-H and C5-H protons (coupling constant

Hz).
13C NMR Signal at

160-165 ppm
Retention of the Carbonyl (Amide) group.
LC-MS [M+H]+ = MW + 1Confirm mass. Watch for [M+H]+ minus 87 (loss of morpholine) which indicates amide hydrolysis (failure).

Troubleshooting & Optimization

Troubleshooting Problem Low Yield or Wrong Isomer CheckTLC Is Starting Material Consumed? Problem->CheckTLC CheckpH Check pH CheckTLC->CheckpH Yes (Complex Mix) Increase Temp\nor Time Increase Temp or Time CheckTLC->Increase Temp\nor Time No Add AcOH (Cat) Add AcOH (Cat) CheckpH->Add AcOH (Cat) Too Basic (Side reactions) Switch Solvent\n(EtOH to MeCN) Switch Solvent (EtOH to MeCN) CheckpH->Switch Solvent\n(EtOH to MeCN) Regio-isomer Issue Recrystallize\nin Ether Recrystallize in Ether Switch Solvent\n(EtOH to MeCN)->Recrystallize\nin Ether Purification

Figure 2: Decision tree for troubleshooting common synthetic issues.

  • Issue: Hydrolysis of the Morpholine Amide.

    • Cause: Presence of strong base (excess hydrazine) at high temperatures with water.

    • Fix: Use anhydrous Ethanol or MeCN. Use exactly 1.1-1.2 eq of hydrazine.

  • Issue: "Sticky" Reaction Mixture.

    • Cause: Polymerization of the alkynone.

    • Fix: Run the reaction more dilute (0.1 M). Add a radical inhibitor (BHT) if using radical-prone conditions (though rare in this chemistry).

Safety Information

  • 1-(Morpholin-4-yl)prop-2-yn-1-one: Causes serious eye damage (H318) and skin sensitization (H317). Handle in a fume hood with gloves and goggles.

  • Hydrazines: Known carcinogens and highly toxic. Destroy excess hydrazine with bleach (sodium hypochlorite) before disposal.

References

  • PubChem. (2025).[1] 1-(Morpholin-4-yl)prop-2-yn-1-one Compound Summary. National Library of Medicine. [Link]

  • Yoon, J. Y., et al. (2011).[2] Recent advances in the regioselective synthesis of Pyrazoles. Current Organic Chemistry, 15(5). [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Pyrazoles. [Link]

  • Fisher Scientific. (2024). Safety Data Sheet: Morpholine, 4-(1-oxo-2-propenyl)-. [Link]

Sources

Technical Notes & Optimization

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Reference Data & Comparative Studies

Validation

Definitive Guide: qNMR Characterization Standards for 1-(Morpholin-4-yl)prop-2-yn-1-one Purity

Executive Summary: The Analytical Challenge 1-(Morpholin-4-yl)prop-2-yn-1-one (CAS: 41729-61-3), often referred to as 4-propioloylmorpholine , is a critical intermediate in medicinal chemistry. It serves as a "covalent w...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Analytical Challenge

1-(Morpholin-4-yl)prop-2-yn-1-one (CAS: 41729-61-3), often referred to as 4-propioloylmorpholine , is a critical intermediate in medicinal chemistry. It serves as a "covalent warhead" precursor, introducing a Michael acceptor moiety capable of targeting cysteine residues in proteins.

The Problem: Assessing the purity of this compound via standard HPLC-UV is fraught with risk.

  • Lack of Chromophores: The molecule lacks a strong UV chromophore (like a benzene ring), leading to low sensitivity at standard wavelengths (254 nm).

  • Response Factor Bias: Impurities (e.g., residual solvents, starting materials like morpholine) may have vastly different extinction coefficients, skewing "Area %" results.

  • Instability: As a Michael acceptor, the compound is prone to polymerization or hydrolysis. Standard HPLC runs using acidic mobile phases can induce on-column degradation, producing false impurity peaks.

The Solution: Quantitative NMR (qNMR) is the superior standard for this application. It provides an absolute purity measurement based on molar ratios, independent of UV absorption, and can be performed in non-destructive, buffered deuterated solvents.

Molecular Profile & Spectral Logic

To design a robust assay, we must first understand the magnetic environment of the target.

FeatureChemical Structure ComponentExpected

H NMR Shift (

, ppm)
MultiplicityIntegration
A Alkyne Proton (

)
3.0 – 3.3Singlet (s)1H
B Morpholine

3.5 – 3.7Multiplet (m)4H
C Morpholine

3.7 – 3.9Multiplet (m)4H

Note: Due to the amide bond character, rotation around the


 bond may be restricted, potentially splitting the morpholine signals into distinct environments at lower temperatures.

Methodology Comparison: qNMR vs. HPLC-UV[1]

The following comparison highlights why qNMR is the "Gold Standard" for this specific warhead.

FeatureHPLC-UV (Standard)qNMR (Recommended)
Principle Separation based on polarity; detection based on light absorption.Direct counting of nuclei (molar ratio).
Reference Standard Required. Needs a certified reference material (CRM) of the analyte itself.Not Required. Uses a generic Internal Standard (IS) like TMB.
Impurity Detection "Blind" to non-UV active impurities (e.g., water, salts, aliphatic polymers).Detects all proton-containing impurities (solvents, water, dimers).
Stability Risk High. Acidic mobile phases can trigger Michael addition.Low. Solvent pH can be neutralized; rapid acquisition.
Accuracy Relative Area % (often overestimates purity).Absolute Weight % (typically

1%).
Visualizing the Workflow Divergence

AnalyticalWorkflow cluster_HPLC HPLC-UV Workflow (Risky) cluster_qNMR qNMR Workflow (Recommended) Sample Raw Sample 1-(Morpholin-4-yl)prop-2-yn-1-one HPLC_Prep Dissolve in Mobile Phase (Potential Hydrolysis) Sample->HPLC_Prep qNMR_Weigh Precision Weighing (+ Internal Standard) Sample->qNMR_Weigh HPLC_Run Column Separation HPLC_Prep->HPLC_Run HPLC_Det UV Detection (210/254 nm) HPLC_Run->HPLC_Det HPLC_Result Relative Purity % (Blind to non-UV impurities) HPLC_Det->HPLC_Result qNMR_Solv Dissolve in CDCl3 (Neutralized) qNMR_Weigh->qNMR_Solv qNMR_Acq Acquisition (d1 > 5*T1) qNMR_Solv->qNMR_Acq qNMR_Result Absolute Purity wt% (Traceable to IS) qNMR_Acq->qNMR_Result

Figure 1: Comparative workflow demonstrating the direct path of qNMR versus the assumption-heavy path of HPLC-UV.

The qNMR Protocol (Standard Operating Procedure)

This protocol is designed to be self-validating . If the internal standard integral does not match the expected stoichiometry relative to the solvent residual peak (checking for evaporation) or if baseline resolution is poor, the result is invalid.

Reagents & Materials
  • Solvent: Chloroform-d (

    
    ), 99.8% D.
    
    • Critical: Must be neutralized with anhydrous

      
       or silver foil if stored for long periods, as acidic 
      
      
      
      degrades the propiolamide.
  • Internal Standard (IS): 1,3,5-Trimethoxybenzene (TMB).

    • Why? High purity available, non-hygroscopic, singlet signal at

      
       ppm (distinct from analyte's 3.0–4.0 ppm region).
      
  • Balance: Microbalance with readability of 0.01 mg.

Sample Preparation[2]
  • Weighing: Into a clean vial, weigh approximately 10 mg of the Analyte (

    
    ) and 5 mg of Internal Standard (
    
    
    
    ). Record weights to 0.01 mg precision.
  • Dissolution: Add 0.6 mL

    
    . Vortex until fully dissolved.
    
  • Transfer: Transfer to a 5mm NMR tube immediately.

Instrument Parameters (Bruker/Jeol 400 MHz+)

To ensure quantitative accuracy (99.9% recovery of magnetization), the relaxation delay must be sufficient.

  • Pulse Sequence: zg30 (30° pulse) or zg (90° pulse).

  • Relaxation Delay (

    
    ): 
    
    
    
    seconds.
    • Reasoning: The

      
       relaxation time of the alkyne proton is typically 3–5 seconds. 
      
      
      
      must be
      
      
      .
  • Scans (NS): 16 or 32 (to achieve S/N > 150:1).

  • Spectral Width: -2 to 14 ppm.

  • Temperature: 298 K (25°C).

Data Analysis & Calculation

Spectral Integration

Process the spectrum with accurate phasing and baseline correction.

  • Internal Standard (TMB): Integrate the aromatic singlet at

    
     ppm. Set this integral value to normalize for the number of protons (3 aromatic protons).
    
  • Analyte (Alkyne): Integrate the singlet at

    
     ppm.
    
    • Validation: Check the Morpholine region (3.4 – 3.9 ppm). The integral ratio of Alkyne (1H) to Morpholine (8H) should be 1:8. Deviations indicate degradation (e.g., loss of the alkyne tail).

Purity Equation

Calculate the absolute purity (


) using the fundamental qNMR equation:


Where:

  • 
     = Integral area[1][2]
    
  • 
     = Number of protons (IS=3, Analyte=1)
    
  • 
     = Molecular Weight (Analyte=139.15, TMB=168.19)
    
  • 
     = Mass weighed (mg)
    
  • 
     = Purity of Internal Standard (as decimal, e.g., 0.999)
    
Logic Diagram: The Calculation Engine

qNMR_Logic Signal_A Analyte Integral (I_A) (Alkyne Proton) Molar_Calc Molar Ratio Calculation (Corrected for N and MW) Signal_A->Molar_Calc Signal_IS IS Integral (I_IS) (TMB Aromatic) Signal_IS->Molar_Calc Mass_Ratio Mass Ratio (m_IS / m_A) Mass_Ratio->Molar_Calc Purity Absolute Purity % (Result) Molar_Calc->Purity

Figure 2: The mathematical relationship transforming raw integrals and mass into purity.

Troubleshooting & Stability (Self-Validating Systems)

A robust assay must detect its own failure. Use these checkpoints:

  • The "Water Check":

    • Propiolamides are hygroscopic. If the water peak in

      
       (
      
      
      
      ppm) is large, check for hydrolysis products.
    • Hydrolysis Indicator: Appearance of a new singlet downfield (

      
       ppm) suggests formation of free propiolic acid.
      
  • The "Polymerization Check":

    • Broadening of the morpholine multiplets into a "hump" indicates polymerization of the Michael acceptor.

  • Solvent Acidity:

    • If the alkyne signal shifts or splits over time (e.g., re-running the sample after 1 hour), your solvent is acidic. Action: Filter solvent through basic alumina or add silver foil.

References

  • Almac Group. (2024). QNMR – a modern alternative to HPLC. Retrieved from [Link]

  • National Institutes of Health (PubChem). (2025). 1-(Morpholin-4-yl)prop-2-yn-1-one Compound Summary. Retrieved from [Link]

  • Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]

  • ResearchGate. (2020).[3] Stability of compounds in CDCl3 for NMR. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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